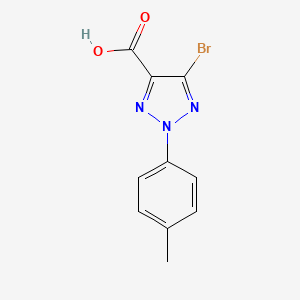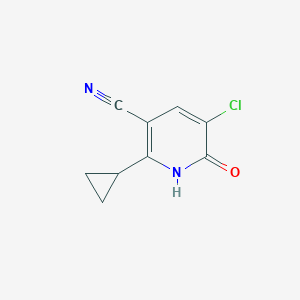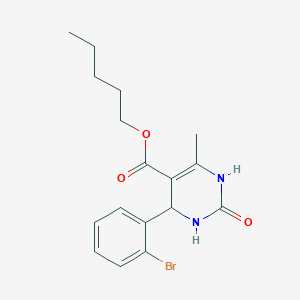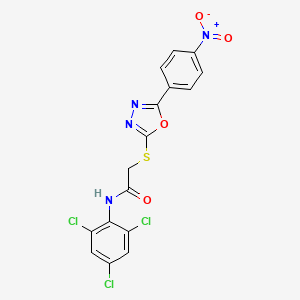
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 2-position and a pyrazolyl-pyridine moiety at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Coupling with Pyridine: The pyrazole derivative is then coupled with a pyridine derivative using a suitable coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring by reacting the pyrazolyl-pyridine intermediate with a suitable chloropyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position of the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole and pyridine rings can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like DMF or DMSO, using bases such as potassium carbonate or sodium hydride.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can lead to the formation of N-oxides.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in the treatment of cancer and inflammatory diseases.
Agrochemicals: The compound can be used as a building block for the synthesis of herbicides and fungicides.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, for example, it may act as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins. The molecular targets and pathways involved can vary, but often include key signaling pathways related to cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(pyridin-2-yl)quinazoline: Similar in structure but with a quinazoline ring instead of a pyrazole ring.
2-Chloro-4-(3,4,5-trimethoxyphenyl)thiazole: Contains a thiazole ring and different substituents.
Uniqueness
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine is unique due to the combination of its pyrimidine, pyrazole, and pyridine rings, which confer specific electronic and steric properties. This makes it particularly useful as a versatile scaffold in drug design and other applications.
Eigenschaften
| 1956341-36-8 | |
Molekularformel |
C12H8ClN5 |
Molekulargewicht |
257.68 g/mol |
IUPAC-Name |
2-chloro-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C12H8ClN5/c13-12-15-6-4-9(17-12)8-7-16-18-11(8)10-3-1-2-5-14-10/h1-7H,(H,16,18) |
InChI-Schlüssel |
XBDUQYNVGMZTSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)C3=NC(=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11775080.png)

![6H-Imidazo[4,5-d]thiazole](/img/structure/B11775084.png)


![6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775118.png)



![Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11775127.png)
![8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11775133.png)



